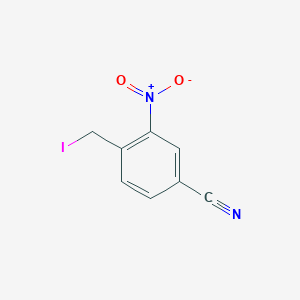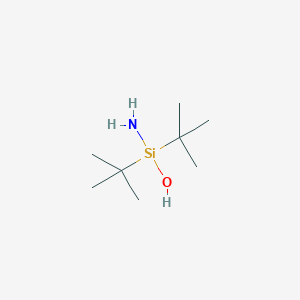![molecular formula C50H102N4O2 B14364241 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea CAS No. 92509-63-2](/img/structure/B14364241.png)
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea typically involves the reaction of octadecylamine with dodecyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which subsequently reacts with another molecule of octadecylamine to form the final urea derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: The long alkyl chains can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted alkyl derivatives.
科学的研究の応用
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.
作用機序
The mechanism of action of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the urea groups form hydrogen bonds with hydrophilic surfaces. This amphiphilic nature allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and other lipid-based structures, where the compound can alter membrane fluidity and permeability.
Similar Compounds:
- 1-Octadecyl-3-(2,6-xylyl)urea
- 1-Octadecyl-3-(2,4-xylyl)urea
- 1-Octadecyl-3-pyrrolidinemethanol
Comparison: this compound is unique due to its dual long alkyl chains and urea functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers enhanced stability and solubility in both aqueous and organic solvents. Its ability to form stable emulsions makes it particularly valuable in applications requiring long-term stability and compatibility with various chemical environments.
特性
| 92509-63-2 | |
分子式 |
C50H102N4O2 |
分子量 |
791.4 g/mol |
IUPAC名 |
1-octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea |
InChI |
InChI=1S/C50H102N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-41-45-51-49(55)53-47-43-39-35-31-27-28-32-36-40-44-48-54-50(56)52-46-42-38-34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H2,51,53,55)(H2,52,54,56) |
InChIキー |
UBVVDBHCMOSHBM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)

![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)



